2,2-Bis(4-bromophenyl)hexafluoropropane

High-Temperature Composites Carbon-Carbon Composites Thermoset Resin Precursors

Select 2,2-bis(4-bromophenyl)hexafluoropropane as the dihalogenated precursor for synthesizing 2,2-bis(4-ethynylphenyl)hexafluoropropane, a thermally stable resin intermediate for carbon‑carbon composite matrices in reentry missile nose cones, rocket nozzles, and leading-edge aerospace structures. The hexafluoroisopropylidene (–C(CF₃)₂–) core confers thermal and oxidative stability while reducing chain‑chain interactions, thereby enhancing polymer solubility without sacrificing high‑temperature performance. The para‑bromophenyl termini provide distinct reactivity for nucleophilic aromatic substitution or palladium‑catalyzed cross‑couplings, enabling post‑polymerization functionalization pathways unavailable to chloro‑ or fluoro‑analogs. This compound uniquely balances thermal robustness with synthetic versatility.

Molecular Formula C15H8Br2F6
Molecular Weight 462.02 g/mol
CAS No. 88964-95-8
Cat. No. B3058327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-bromophenyl)hexafluoropropane
CAS88964-95-8
Molecular FormulaC15H8Br2F6
Molecular Weight462.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(F)(F)F)C(F)(F)F)Br
InChIInChI=1S/C15H8Br2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H
InChIKeyIDGRJZAJJZGTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-bromophenyl)hexafluoropropane (CAS 88964-95-8): Key Procurement Specifications for Fluorinated Monomer Sourcing


2,2-Bis(4-bromophenyl)hexafluoropropane (CAS: 88964-95-8, MW: 462.02 g/mol) is a halogenated aromatic monomer featuring a hexafluoroisopropylidene (-C(CF3)2-) core symmetrically flanked by para-bromophenyl groups [1]. This compound belongs to the class of bis(halophenyl)hexafluoropropanes and serves as a strategic precursor for synthesizing high-performance fluorinated polymers via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2]. Its dual functionality—thermal stability conferred by the fluorinated central linkage combined with the synthetic versatility of bromine substituents—positions it as a specialized intermediate in advanced polymer chemistry [3].

2,2-Bis(4-bromophenyl)hexafluoropropane: Why Generic Halogenated Aromatic Monomers Cannot Be Interchanged


Generic substitution fails due to the compound's precisely balanced chemical architecture, which cannot be replicated by other halogenated aromatics. The hexafluoroisopropylidene (-C(CF3)2-) central linkage imparts thermal and oxidative stability while simultaneously reducing chain-chain interactions, thereby enhancing polymer solubility without sacrificing high-temperature performance [1]. The para-bromophenyl termini provide distinct reactivity as electrophilic sites for nucleophilic aromatic substitution or as partners in palladium-catalyzed cross-couplings, enabling post-polymerization functionalization pathways unavailable to chloro- or fluoro-analogs [2]. In contrast, non-fluorinated analogs (e.g., bisphenol A derivatives) lack the requisite thermal stability for extreme environments, while alternative halogen substitutions (e.g., chloro, fluoro) exhibit markedly different activation barriers toward cross-coupling chemistry, fundamentally altering polymer molecular weight ceilings and achievable functional group density [3].

2,2-Bis(4-bromophenyl)hexafluoropropane: Quantitative Performance Evidence for Procurement Decision Support


Synthetic Yield Advantage in Ethynyl-Terminated Thermoset Precursor Preparation

2,2-Bis(4-bromophenyl)hexafluoropropane serves as the requisite dihalogenated precursor for synthesizing 2,2-bis(4-ethynylphenyl)hexafluoropropane—an ethynyl-terminated monomer essential for thermally stable resins in carbon-carbon composite matrices [1]. The patented synthetic route utilizing this brominated precursor achieves high isolated yields suitable for large-scale operations, whereas alternative synthetic approaches relying on classical Stephens-Castro coupling require stoichiometric organocopper reagents and pre-installed protecting groups that necessitate multiple additional steps, consuming substantially more time, materials, and energy while yielding lower overall conversion [1].

High-Temperature Composites Carbon-Carbon Composites Thermoset Resin Precursors

Post-Polymerization Functionalization Enablement via Pendant Bromophenyl Groups

Polymers incorporating the 4-bromophenyl pendant group derived from bromo-bisphenol monomers permit subsequent phosphonation via lithiation and reaction with chlorophosphonic acid esters—a post-polymerization functionalization pathway not accessible to non-halogenated analogs [1]. The resulting phosphonated fluorinated poly(aryl ether) exhibits excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity, rendering it suitable for fuel cell membrane applications [1]. The bromine atom acts as a synthetic handle that can be transformed into phosphonic acid moieties after polymer backbone construction, thereby avoiding phosphonate group interference during polycondensation.

Anion Exchange Membranes Polymer Functionalization Proton Conductivity

Enhanced Polymer Solubility and Processability with Retained Thermal Stability

Fluorinated poly(aryl ether ketone)s synthesized from hexafluoroisopropylidene-containing monomers exhibit amorphous morphology and enhanced solubility in common organic solvents compared to unfluorinated, amorphous poly(aryl ether ketone) analogs, while maintaining comparable thermal stability [1]. The hexafluoroisopropylidene group reduces interchain packing and increases free volume, thereby improving processability without the penalty of reduced glass transition temperature (Tg) typically observed when solubility is enhanced through flexible aliphatic chain incorporation. Novel fluorinated monomers bearing the -C(CF3)2- core yield polymers that can be solution-cast or spin-coated—processing modalities largely inaccessible to unfluorinated aromatic poly(ether ketone)s [1].

Fluorinated Poly(aryl ether ketone)s Polymer Solubility High-Performance Thermoplastics

Direct Halogenation Pathway for Bis(halophenyl)hexafluoropropane Synthesis

US Patent 4,503,254 discloses a direct process for preparing bis(halophenyl)hexafluoropropanes including 2,2-bis(4-bromophenyl)hexafluoropropane from hexafluoroacetone and halogenated aromatic precursors [1]. This synthetic route produces halogen-substituted diphenyl derivatives of hexafluoropropane with well-defined para-substitution patterns critical for polymer linearity and predictable structure-property relationships. The process yields compounds containing halogen substituents on the phenyl rings that serve as intermediates for synthesizing high-temperature polymer systems, providing a manufacturing pathway distinct from post-polymerization halogenation or alternative precursor strategies [1].

Monomer Synthesis Halogenated Aromatic Intermediates Process Chemistry

2,2-Bis(4-bromophenyl)hexafluoropropane: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of Ethynyl-Terminated Monomers for High-Temperature Carbon-Carbon Composites

Procure 2,2-bis(4-bromophenyl)hexafluoropropane as the dihalogenated precursor for synthesizing 2,2-bis(4-ethynylphenyl)hexafluoropropane via palladium-catalyzed coupling with ethynyltrimethylsilane [1]. The ethynyl-terminated product serves as a thermally stable resin intermediate for carbon-carbon composite matrices used in reentry missile nose cones, rocket nozzles, and leading-edge aerospace structures requiring high structural strength and extreme thermal stability [1]. This procurement scenario directly leverages the patented high-yield synthetic route that avoids the stoichiometric organocopper reagents and multiple protection/deprotection steps required by alternative methodologies [1].

Synthesis of Phosphonated Fluorinated Poly(aryl ether)s for Proton Exchange Membranes

Employ 2,2-bis(4-bromophenyl)hexafluoropropane-derived bromo-bisphenol monomers in the synthesis of fluorinated poly(aryl ether) backbones bearing pendant 4-bromophenyl groups [1]. The bromine substituent serves as a post-polymerization functionalization handle for lithiation and subsequent reaction with chlorophosphonic acid esters, yielding phosphonated polymers that exhibit excellent thermal stability, oxidative stability, dimensional stability, and low methanol permeability [1]. These materials are candidates for proton exchange membrane applications where the combination of fluorinated backbone hydrophobicity and phosphonic acid proton conductivity is required [1].

Synthesis of Soluble Fluorinated Poly(aryl ether ketone)s for Solution-Processed Films and Coatings

Incorporate the hexafluoroisopropylidene core from 2,2-bis(4-bromophenyl)hexafluoropropane into poly(aryl ether ketone) backbones to achieve amorphous, soluble high-performance polymers suitable for solution casting and spin-coating [1]. Fluorinated poly(aryl ether ketone)s exhibit enhanced solubility in common organic solvents compared to unfluorinated analogs while retaining thermal stability comparable to their unfluorinated counterparts [1]. This enables the production of thin films, protective coatings, and gas separation membranes via solution-processing methodologies inaccessible to melt-processed aromatic poly(ether ketone)s, thereby expanding manufacturing options for electronics packaging, aerospace coatings, and advanced separation applications [1].

Technical Documentation Hub

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